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molecular formula C20H15ClN4O B8332692 Vatalanib metabolite M26 CAS No. 212142-64-8

Vatalanib metabolite M26

Cat. No. B8332692
M. Wt: 362.8 g/mol
InChI Key: GZYARQDJKWPGMA-UHFFFAOYSA-N
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Patent
US06710047B2

Procedure details

A solution of 2 ml boron tribromide (≈1M in CH2Cl2) is mixed with a suspension of 0.19 g (0.50 mmol) 1-(4-chloro-3-methoxyanilino)-4-(4-pyridylmethyl)phthalazine (Example 68B) in 4 ml dichloromethane at 0° C. under a nitrogen atmosphere. The resinous mixture is left to stand for 18 h at RT, the dichloromethane phase is then decanted, and the glutinous residue stirred with 10 ml THF and 5 ml sat. NaHCO3 solution. The resulting suspension is filtered, the filter residue washed with THF and discarded. The THF phase is separated and dried (Na2SO4), concentrated by evaporation, chromatographed (SiO2; acetate/CH3OH, 40:1→19:1) and title compound crystallized from acetonitrile/methanol: m.p.: 245-246° C.; HPLC: tRet(Grad5-40)=8.8; FAB MS (M+H)+=363.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
1-(4-chloro-3-methoxyanilino)-4-(4-pyridylmethyl)phthalazine
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Cl:5][C:6]1[CH:29]=[CH:28][C:9]([NH:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]([CH2:21][C:22]3[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=3)=[N:13][N:12]=2)=[CH:8][C:7]=1[O:30]C>ClCCl>[Cl:5][C:6]1[CH:29]=[CH:28][C:9]([NH:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]([CH2:21][C:22]3[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=3)=[N:13][N:12]=2)=[CH:8][C:7]=1[OH:30]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
1-(4-chloro-3-methoxyanilino)-4-(4-pyridylmethyl)phthalazine
Quantity
0.19 g
Type
reactant
Smiles
ClC1=C(C=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=C1)OC
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the glutinous residue stirred with 10 ml THF and 5 ml sat. NaHCO3 solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The resinous mixture is left
CUSTOM
Type
CUSTOM
Details
the dichloromethane phase is then decanted
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
WASH
Type
WASH
Details
the filter residue washed with THF
CUSTOM
Type
CUSTOM
Details
The THF phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
chromatographed (SiO2; acetate/CH3OH, 40:1→19:1) and title compound
CUSTOM
Type
CUSTOM
Details
crystallized from acetonitrile/methanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC1=C(C=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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